molecular formula C16H9ClN2O3 B2711922 3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 121997-02-2

3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2711922
CAS No.: 121997-02-2
M. Wt: 312.71
InChI Key: UWJDFXCFGVURLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is of significant interest due to its potential biological activities, including analgesic and antitumor properties .

Mechanism of Action

Target of Action

The primary targets of 3-(4-chlorophenyl)1Similar compounds have shown potential as inhibitors of parp-1 , a key enzyme involved in DNA repair and cellular survival.

Mode of Action

The exact mode of action of 3-(4-chlorophenyl)1It is suggested that similar compounds can inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity .

Biochemical Pathways

The biochemical pathways affected by 3-(4-chlorophenyl)1Similar compounds have been shown to promote apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-(4-chlorophenyl)1

Result of Action

The molecular and cellular effects of 3-(4-chlorophenyl)1Similar compounds have shown potential analgesic and antitumor activities, attenuating thermal and mechanical allodynia induced by neuropathy and inhibiting the proliferation of human cancer cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(4-chlorophenyl)1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the aza-Wittig reaction. This reaction uses functionalized iminophosphoranes, which react with carbon disulfide to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzofuro[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which may contribute to its distinct biological activities. Its dual analgesic and antitumor properties make it a promising candidate for further research and development .

Properties

IUPAC Name

3-(4-chlorophenyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O3/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)21)11-3-1-2-4-12(11)22-14/h1-8H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJDFXCFGVURLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.